quinolin-8-yl N-naphthalen-1-ylcarbamate
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Overview
Description
Quinolin-8-yl N-naphthalen-1-ylcarbamate: is a chemical compound that belongs to the class of quinolinyl carboxylates It is characterized by the presence of a quinoline ring attached to a naphthalene moiety through a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinolin-8-yl N-naphthalen-1-ylcarbamate typically involves the reaction of quinolin-8-ol with naphthalen-1-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity of the compound. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Quinolin-8-yl N-naphthalen-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or naphthalene rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed under anhydrous conditions.
Substitution: Substitution reactions often require catalysts or specific reagents, such as halogenating agents or nucleophiles, under controlled temperatures and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
Chemistry: Quinolin-8-yl N-naphthalen-1-ylcarbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be utilized in the development of new materials and chemical compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Researchers are exploring its effects on different biological targets to identify therapeutic applications.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and pigments. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of quinolin-8-yl N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. For example, in pharmacological studies, it may act as an inhibitor or activator of certain enzymes, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
- Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate (QUPIC)
- Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC)
- N-(quinolin-8-yl)acrylamides
Comparison: Quinolin-8-yl N-naphthalen-1-ylcarbamate is unique due to its specific carbamate linkage between the quinoline and naphthalene rings This structural feature distinguishes it from other quinolinyl carboxylates, such as QUPIC and QUCHIC, which have different substituents on the quinoline ring
Properties
CAS No. |
20842-57-3 |
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Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
quinolin-8-yl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C20H14N2O2/c23-20(22-17-11-3-7-14-6-1-2-10-16(14)17)24-18-12-4-8-15-9-5-13-21-19(15)18/h1-13H,(H,22,23) |
InChI Key |
NWVRGCPILATJPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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